Ethyl 4-iodo-2-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC17445396
Molecular Formula: C10H8F3IO2
Molecular Weight: 344.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8F3IO2 |
---|---|
Molecular Weight | 344.07 g/mol |
IUPAC Name | ethyl 4-iodo-2-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,2H2,1H3 |
Standard InChI Key | PYUBFRRHZIHLCA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)I)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzoate ester backbone substituted with an iodine atom at the 2-position and a trifluoromethyl () group at the 4-position. The ethyl ester moiety () is attached to the carboxylic acid group at the 1-position. This configuration is confirmed by its SMILES notation , which encodes the spatial arrangement of atoms .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 344.07 g/mol | PubChem |
XLogP3-AA (Log P) | 3.7 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
Rotatable Bonds | 3 | PubChem |
Synthesis and Reactivity
Decarboxylative Halogenation
A practical route to iodinated aromatic compounds involves Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids. For example, Fu et al. demonstrated that 4-methoxy-2-nitrobenzoic acid reacts with NaI in the presence of and to yield iodinated products . Adapting this method, ethyl 2-iodo-4-(trifluoromethyl)benzoate could be synthesized from the corresponding benzoic acid precursor via iododecarboxylation.
Table 2: Representative Synthesis Conditions
Applications in Pharmaceutical Chemistry
Intermediate for PET Tracers
The trifluoromethyl group’s metabolic stability and lipophilicity make it a key moiety in positron emission tomography (PET) tracers. Ethyl 2-iodo-4-(trifluoromethyl)benzoate could serve as a precursor for - or -labeled compounds, as demonstrated by the synthesis of from iodinated precursors .
Drug Discovery
Iodinated aromatics are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds. The iodine atom in this compound offers a handle for functionalization, enabling the synthesis of derivatives like flutamide analogs, which are antiandrogens used in prostate cancer therapy .
Physicochemical Properties
Solubility and Lipophilicity
With a calculated Log P (XLogP3-AA) of 3.7, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This property aligns with its role as a synthetic intermediate requiring purification via silica gel chromatography .
Stability
The iodine and trifluoromethyl groups confer stability against hydrolysis under acidic conditions, though the ester moiety may undergo saponification in basic environments. Storage recommendations include protection from light and moisture to prevent decomposition .
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